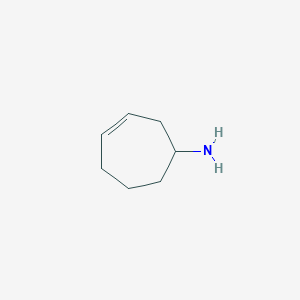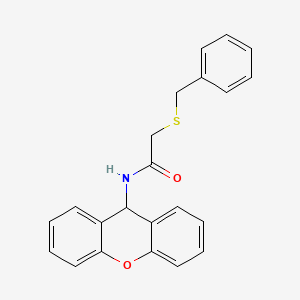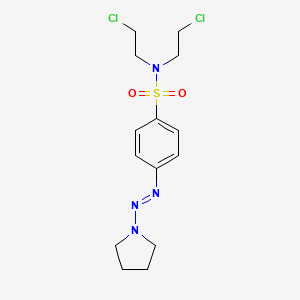
2,2'-Bis(bromomethyl)-6,6'-dimethoxy-1,1'-biphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Biphenyl,2,2-bis(bromomethyl)-6,6-dimethoxy- is an organic compound with the molecular formula C16H16Br2O2 It is a derivative of biphenyl, where two bromomethyl groups and two methoxy groups are substituted at the 2,2 and 6,6 positions, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,1-Biphenyl,2,2-bis(bromomethyl)-6,6-dimethoxy- typically involves the bromination of 1,1-Biphenyl,2,2-dimethyl-6,6-dimethoxy-. The reaction is carried out using bromine in the presence of a suitable solvent such as carbon tetrachloride or chloroform. The reaction conditions often include refluxing the mixture to ensure complete bromination.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters such as temperature, solvent, and bromine concentration to achieve high yields and purity. The product is then purified through recrystallization or distillation.
Chemical Reactions Analysis
Types of Reactions: 1,1-Biphenyl,2,2-bis(bromomethyl)-6,6-dimethoxy- undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl groups can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The bromomethyl groups can be reduced to methyl groups using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Major Products:
Nucleophilic Substitution: Substituted biphenyl derivatives.
Oxidation: Biphenyl aldehydes or carboxylic acids.
Reduction: 1,1-Biphenyl,2,2-dimethyl-6,6-dimethoxy-.
Scientific Research Applications
1,1-Biphenyl,2,2-bis(bromomethyl)-6,6-dimethoxy- has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Materials Science: The compound is used in the preparation of polymers and advanced materials with specific properties.
Medicinal Chemistry: It is explored for its potential use in drug development and as a precursor for biologically active compounds.
Catalysis: The compound is used in the preparation of catalysts for various chemical reactions.
Mechanism of Action
The mechanism of action of 1,1-Biphenyl,2,2-bis(bromomethyl)-6,6-dimethoxy- involves its reactivity towards nucleophiles and electrophiles. The bromomethyl groups act as electrophilic centers, making them susceptible to nucleophilic attack. The methoxy groups can influence the electronic properties of the biphenyl core, affecting its reactivity and stability. The compound can participate in various pathways, including substitution, oxidation, and reduction, depending on the reaction conditions and reagents used.
Comparison with Similar Compounds
- 1,1-Biphenyl,2,2-bis(chloromethyl)-6,6-dimethoxy-
- 1,1-Biphenyl,2,2-bis(methyl)-6,6-dimethoxy-
- 1,1-Biphenyl,2,2-bis(hydroxymethyl)-6,6-dimethoxy-
Comparison: 1,1-Biphenyl,2,2-bis(bromomethyl)-6,6-dimethoxy- is unique due to the presence of bromomethyl groups, which are more reactive compared to chloromethyl or methyl groups. This increased reactivity makes it a valuable intermediate in organic synthesis. The methoxy groups provide additional stability and influence the electronic properties of the compound, making it distinct from its analogs with different substituents.
Properties
CAS No. |
15330-99-1 |
|---|---|
Molecular Formula |
C16H16Br2O2 |
Molecular Weight |
400.10 g/mol |
IUPAC Name |
1-(bromomethyl)-2-[2-(bromomethyl)-6-methoxyphenyl]-3-methoxybenzene |
InChI |
InChI=1S/C16H16Br2O2/c1-19-13-7-3-5-11(9-17)15(13)16-12(10-18)6-4-8-14(16)20-2/h3-8H,9-10H2,1-2H3 |
InChI Key |
DJNZSDIAXMGYPR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1C2=C(C=CC=C2OC)CBr)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]-N-methyl-N-phenylacetamide;ethanesulfonic acid](/img/structure/B14002860.png)


![1-(Furan-2-ylmethyl)-3-{4-[(e)-phenyldiazenyl]phenyl}urea](/img/structure/B14002903.png)
![Methyl 2-benzyl-7-bromo-2-azabicyclo[2.2.1]heptane-6-carboxylate](/img/structure/B14002906.png)

![N-[3-(4,5-dihydro-1H-imidazol-2-yl)phenyl]-4-[[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]carbamoylamino]benzamide;hydrochloride](/img/structure/B14002914.png)
![2-[[4-[1-(2,4-Diaminopteridin-6-yl)ethylamino]benzoyl]amino]pentanedioic acid](/img/structure/B14002915.png)
![4-(4-Ethoxy-2-morpholin-4-ylpyrimido[4,5-d]pyrimidin-7-yl)morpholine](/img/structure/B14002920.png)


![tert-butyl N-[trans-5,5-difluoro-2-hydroxy-cyclohexyl]carbamate](/img/structure/B14002940.png)

![2-(4-ethyl-6-methylpyrazolo[1,5-a]pyrazin-2-yl)-9-methyl-7-(1-methylpiperidin-4-yl)pyrido[1,2-a]pyrimidin-4-one;tetrahydrochloride](/img/structure/B14002952.png)
